1-BOC-4-BUTYLPIPERAZINE

概要

説明

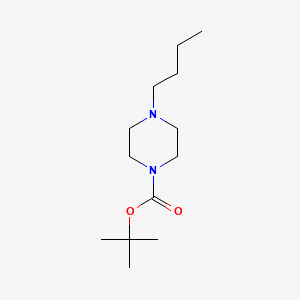

1-BOC-4-BUTYLPIPERAZINE is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a butyl group at the 4-position and a tert-butoxycarbonyl (BOC) group at the 1-position. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity .

作用機序

Target of Action

It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may have favorable pharmacokinetic properties .

Result of Action

It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may be influenced by various environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

1-BOC-4-BUTYLPIPERAZINE can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with tert-butyl 1-piperazinecarboxylate. The reaction is typically carried out in the presence of a base such as N-benzyl-trimethylammonium hydroxide at room temperature without the use of a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

1-BOC-4-BUTYLPIPERAZINE undergoes various types of chemical reactions, including:

Substitution Reactions: The BOC group can be removed under acidic conditions, leading to the formation of 4-butylpiperazine.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form corresponding amine derivatives.

Common Reagents and Conditions

Acidic Conditions: For deprotection of the BOC group.

Bases: Such as N-benzyl-trimethylammonium hydroxide for substitution reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

4-Butylpiperazine: Formed after deprotection of the BOC group.

Aryl-substituted Piperazines: Formed through coupling reactions.

科学的研究の応用

1-BOC-4-BUTYLPIPERAZINE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-containing drugs.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

類似化合物との比較

Similar Compounds

1-BOC-PIPERAZINE: Similar structure but without the butyl group.

1-METHYLPIPERAZINE: Contains a methyl group instead of a butyl group.

4-AMINO-1-BOC-PIPERIDINE: Similar structure but with an amino group instead of a butyl group

Uniqueness

1-BOC-4-BUTYLPIPERAZINE is unique due to the presence of both the BOC protecting group and the butyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

1-BOC-4-butyipiperazine, a derivative of piperazine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential applications in treating various neurological disorders and its antibacterial properties. This article delves into the synthesis, biological evaluation, and case studies related to 1-BOC-4-butyipiperazine.

Neuropharmacological Effects

1-BOC-4-butyipiperazine has demonstrated significant neuropharmacological activity. It acts as an agonist at various serotonin and dopamine receptors, which are crucial in the modulation of mood and behavior. In vitro studies have shown that compounds related to piperazine derivatives can exhibit dual agonism for D2 and 5-HT1A receptors, which are implicated in the treatment of psychotic disorders and depression .

Table 1: Receptor Activity of Piperazine Derivatives

| Compound | Receptor Type | EC50 (nmol/L) | Emax (%) |

|---|---|---|---|

| 7a | D2 | 0.8 | 27.1 |

| 7b | D3 | 19 | 81.0 |

| 7c | 5-HT1A | 0.8 | 102.6 |

This table summarizes the functional activity assays conducted on various piperazine derivatives, indicating their potency and efficacy at target receptors.

Antibacterial Properties

In addition to its neuropharmacological applications, recent studies have highlighted the antibacterial properties of 1-BOC-4-butyipiperazine derivatives against multidrug-resistant bacteria. Research indicates that these compounds can inhibit the AcrAB-TolC efflux pump in Escherichia coli, enhancing the effectiveness of conventional antibiotics .

Table 2: Antibacterial Activity Against Gram-positive Bacteria

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound 44 | 0.78 - 3.125 | Anti-MRSA and Anti-VRE |

| Compound X | >250 | No intrinsic antibacterial activity |

The above table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, demonstrating their potential as antibiotic potentiators.

Case Study 1: Neuropharmacological Evaluation

A study conducted by Du et al. investigated a series of piperazine derivatives including 1-BOC-4-butyipiperazine for their neuropharmacological effects. The findings indicated that certain derivatives exhibited improved agonistic activity on D2 and 5-HT1A receptors compared to existing treatments like brexpiprazole, suggesting a potential for reduced side effects and enhanced therapeutic efficacy in treating Parkinson's disease .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, researchers explored the ability of modified piperazines to inhibit bacterial efflux pumps. The results showed that compounds derived from piperazine could significantly enhance the activity of antibiotics against resistant strains such as MRSA and VRE by inhibiting the AcrAB-TolC system . This presents a promising avenue for developing new treatments for infections caused by resistant bacteria.

特性

IUPAC Name |

tert-butyl 4-butylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCMVMZWKJDRAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445442 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-87-9 | |

| Record name | Tert-butyl 4-butylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。